(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
“(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a carbamic acid tert-butyl ester group . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl esters of N-protected amino acids, has been described in the literature. One method involves the use of urethane N-protected carboxyanhydrides (UNCAs). Treating UNCAs with tert-butanol results in the formation of the desired esters . Another method involves the use of a stereoselective carbonyl reductase, which was successfully applied for the efficient production of a related compound, (3R,5S)-CDHH .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula. A similar compound, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, has the molecular formula C9H17FN2O2 .Chemical Reactions Analysis
The tert-butyl group in “this compound” can participate in various chemical reactions. Its unique reactivity pattern is highlighted by its use in various chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has a molecular formula of C9H17FN2O2, an average mass of 204.242 Da, and a monoisotopic mass of 204.127411 Da .Scientific Research Applications
Structural Analysis and Conformational Dynamics
The tertiary-butyl ester of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid is utilized in probing the structural and conformational dynamics of pyrrolidine rings, specifically in proline derivatives. The substitution of a sterically demanding tert-butyl group at specific positions in the pyrrolidine ring of prolines affects the puckering of the ring, demonstrating a significant impact on the folding and function of peptides and proteins. This detailed understanding aids in the design of peptidomimetics and the study of protein folding and stability (Koskinen et al., 2005).
Prodrug Development
The compound has been evaluated in the context of prodrug development. Prodrugs are designed to improve the bioavailability of drugs, and the tertiary-butyl ester moiety has been assessed for its potential in this area. Specific studies have focused on the synthesis and evaluation of certain esters as progenitors of key pharmaceutical compounds. These studies provide insights into the stability and bioconversion of these esters, which is crucial for their potential use as prodrugs (Saari et al., 1984).
Metabolic Studies
The metabolic pathways and the effects of structural modifications on metabolism have been explored using this compound. For instance, studies have investigated the metabolism of certain esters in liver microsomes, detailing the pathways involved and characterizing the metabolites formed. These studies are essential for understanding the metabolic fate of pharmaceutical compounds and for designing drugs with favorable metabolic profiles (Prakash et al., 2008).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural features of this compound and related derivatives have been extensively studied for their potential therapeutic applications. For instance, research has delved into the synthesis and structure-activity relationships of derivatives as ligands for certain receptors, revealing valuable information for the design of therapeutic agents targeting specific biological pathways (Altenbach et al., 2008).
Future Directions
The future directions for the study and use of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” could involve further exploration of its unique reactivity pattern and potential applications in chemical transformations . Additionally, the development of new synthesis methods, such as the use of a stereoselective carbonyl reductase, could also be a promising direction .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.